molecular formula C5H13ClOSi B6178255 (2-chloroethyl)(methoxy)dimethylsilane CAS No. 868082-93-3

(2-chloroethyl)(methoxy)dimethylsilane

Cat. No.: B6178255
CAS No.: 868082-93-3
M. Wt: 152.69 g/mol
InChI Key: JPUCXJPPHJORGK-UHFFFAOYSA-N
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Description

(2-chloroethyl)(methoxy)dimethylsilane is a versatile organosilicon compound with the molecular formula C₅H₁₃ClOSi. It is used in various scientific research applications, particularly in organic synthesis and surface modification. The compound is characterized by the presence of a chloroethyl group, a methoxy group, and two methyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroethyl)(methoxy)dimethylsilane typically involves the reaction of dimethylchlorosilane with 2-chloroethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the silicon atom, displacing the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(2-chloroethyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride in ether solvents.

Major Products Formed

    Substitution: Products include (2-azidoethyl)(methoxy)dimethylsilane and (2-thiocyanatoethyl)(methoxy)dimethylsilane.

    Oxidation: Products include (2-chloroethyl)(hydroxy)dimethylsilane and (2-chloroethyl)(dimethylsilanol).

    Reduction: Products include this compound derivatives with different alkyl groups.

Scientific Research Applications

(2-chloroethyl)(methoxy)dimethylsilane is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Surface Modification: The compound is used to modify the surface properties of materials, making them more hydrophobic or hydrophilic.

    Precursor for Functional Polymers: It serves as a precursor for the synthesis of functional polymers with unique properties.

    Biological Applications: It is used in the development of biocompatible materials for medical applications.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-chloroethyl)(methoxy)dimethylsilane involves the interaction of its functional groups with various molecular targets. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with nucleophiles. The methoxy group can participate in oxidation reactions, forming silanols or siloxanes. These reactions enable the compound to modify surfaces and create new materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloroethyl)dimethylchlorosilane
  • (2-chloroethyl)trimethoxysilane
  • (2-chloroethyl)triethoxysilane

Uniqueness

(2-chloroethyl)(methoxy)dimethylsilane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its methoxy group provides additional reactivity compared to similar compounds with only chloroethyl groups. This makes it a valuable compound for various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-chloroethyl)(methoxy)dimethylsilane can be achieved through a substitution reaction between (2-chloroethyl)dimethylamine and methoxytrimethylsilane.", "Starting Materials": [ "(2-chloroethyl)dimethylamine", "methoxytrimethylsilane", "anhydrous potassium carbonate", "anhydrous toluene", "anhydrous ether" ], "Reaction": [ "In a dry flask, add (2-chloroethyl)dimethylamine and anhydrous toluene.", "Add anhydrous potassium carbonate and stir the mixture for 30 minutes.", "Add methoxytrimethylsilane dropwise and stir the mixture for 24 hours at room temperature.", "Filter the mixture and wash the solid with anhydrous ether.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product through distillation under reduced pressure to obtain (2-chloroethyl)(methoxy)dimethylsilane." ] }

CAS No.

868082-93-3

Molecular Formula

C5H13ClOSi

Molecular Weight

152.69 g/mol

IUPAC Name

2-chloroethyl-methoxy-dimethylsilane

InChI

InChI=1S/C5H13ClOSi/c1-7-8(2,3)5-4-6/h4-5H2,1-3H3

InChI Key

JPUCXJPPHJORGK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCCl

Purity

95

Origin of Product

United States

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